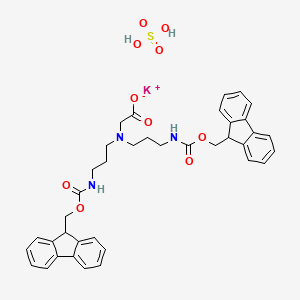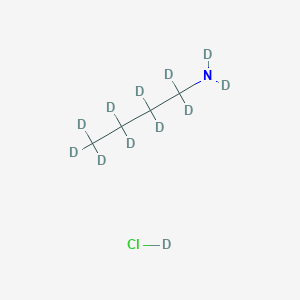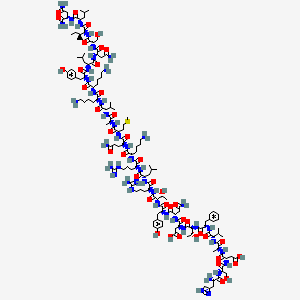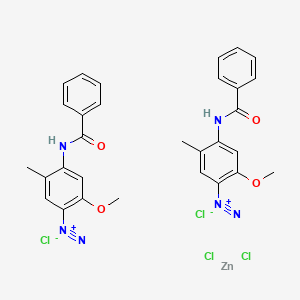
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is a chiral compound with a cyclohexanol core substituted with a methyl group and a 2-phenylpropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromo-2-phenylpropane and magnesium in anhydrous ether. The Grignard reagent is then reacted with 5-methylcyclohexanone under controlled conditions to yield the desired product.
-
Hydrogenation: : Another method involves the hydrogenation of a precursor compound, such as 5-methyl-2-(2-phenylpropan-2-yl)cyclohexanone, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
-
Oxidation: : (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form various alcohols or hydrocarbons. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.
-
Substitution: : Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups such as halides or esters. Thionyl chloride (SOCl₂) is often used for converting the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Alkyl halides or esters.
科学研究应用
Chemistry
In organic synthesis, (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It serves as a model compound in stereochemical studies and enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
The compound is used in the production of fragrances and flavors due to its unique structural properties. It also finds applications in the development of new materials with specific chiral properties.
作用机制
The mechanism by which (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and enzyme inhibition or activation.
相似化合物的比较
Similar Compounds
(1R,2S,5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol: This enantiomer has a different spatial arrangement, leading to distinct biological and chemical properties.
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanone: The ketone form of the compound, which has different reactivity and applications.
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexane: The fully reduced form, lacking the hydroxyl group, with different physical and chemical properties.
Uniqueness
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to serve as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from its similar counterparts.
属性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC 名称 |
(1S,2R,5S)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m0/s1 |
InChI 键 |
WTQIZFCJMGWUGZ-QEJZJMRPSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C2=CC=CC=C2 |
规范 SMILES |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)





![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)


![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)




